molecular formula C10H10N4OS2 B14390638 N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 89335-08-0

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea

Cat. No.: B14390638
CAS No.: 89335-08-0
M. Wt: 266.3 g/mol
InChI Key: AVLWMCPILDHUMG-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiadiazole ring fused with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 4-methoxyphenylthiourea with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in the presence of a catalyst such as iodine or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as bromination, nucleophilic substitution, and cyclization. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases, proteases, and oxidoreductases.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)thiourea
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency and selectivity in various biological assays .

Properties

CAS No.

89335-08-0

Molecular Formula

C10H10N4OS2

Molecular Weight

266.3 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea

InChI

InChI=1S/C10H10N4OS2/c1-15-7-4-2-6(3-5-7)8-13-14-10(17-8)12-9(11)16/h2-5H,1H3,(H3,11,12,14,16)

InChI Key

AVLWMCPILDHUMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N

Origin of Product

United States

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